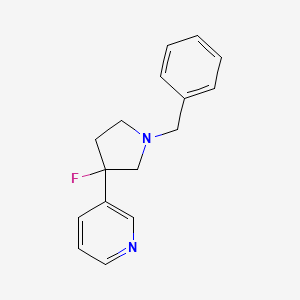

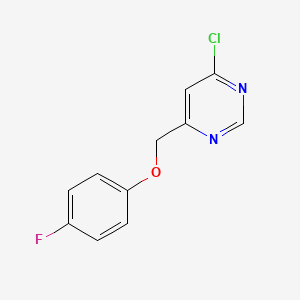

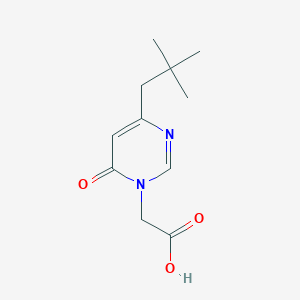

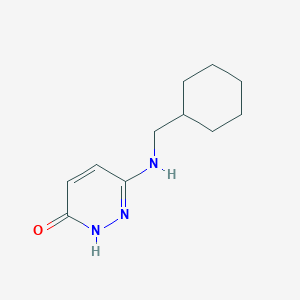

6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Vue d'ensemble

Description

“6-((Cyclohexylmethyl)amino)pyridazin-3-ol” is an intriguing substance used in scientific research. With its unique structure, it offers potential applications in various fields like pharmaceutical development and organic synthesis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-((Cyclohexylmethyl)amino)pyridazin-3-ol”. However, pyridazine derivatives, which this compound is a part of, have been synthesized through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines2.Molecular Structure Analysis

The molecular structure of “6-((Cyclohexylmethyl)amino)pyridazin-3-ol” is characterized by a cyclohexane ring functionalized with an amino group and a pyridazin-3-ol group1.

Chemical Reactions Analysis

Specific chemical reactions involving “6-((Cyclohexylmethyl)amino)pyridazin-3-ol” are not available in the retrieved data. However, pyridazinones, a category of pyridazine which this compound belongs to, have been involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-((Cyclohexylmethyl)amino)pyridazin-3-ol” are not available in the retrieved data.Applications De Recherche Scientifique

Antioxidant Capacity Assays

- ABTS/PP Decolorization Assay : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It discusses how some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. The implications for the specificity and relevance of oxidation products in antioxidant capacity assays are considered significant (Ilyasov et al., 2020).

Anti-inflammatory Activities of Pyrimidines

- Syntheses and Anti-inflammatory Activities of Pyrimidines : This review compiles recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, underlining the diverse pharmacological effects of these compounds and providing guidelines for developing new anti-inflammatory agents (Rashid et al., 2021).

Analytical Methods for Antioxidant Activity

- Determining Antioxidant Activity : The study presents a critical overview of the most important tests used to determine antioxidant activity, detailing detection mechanisms, applicability, advantages, and disadvantages. It emphasizes the role of various assays in assessing the kinetics or equilibrium state of antioxidant activity through spectrophotometry (Munteanu & Apetrei, 2021).

Pharmacological Activities of Aminophenoxazinones

- Aminophenoxazinones Pharmacological Activities : This review discusses the pharmacological properties and applications of aminophenoxazinones, a family of natural products known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects. The potential of these compounds as drugs is highlighted, considering their activity levels and minimal adverse effects (Zorrilla et al., 2021).

Safety And Hazards

Orientations Futures

Given its intriguing structure and potential applications in various fields like pharmaceutical development and organic synthesis, “6-((Cyclohexylmethyl)amino)pyridazin-3-ol” could be a subject of future research1.

Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propriétés

IUPAC Name |

3-(cyclohexylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-11-7-6-10(13-14-11)12-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNXKBQZIJLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((Cyclohexylmethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.